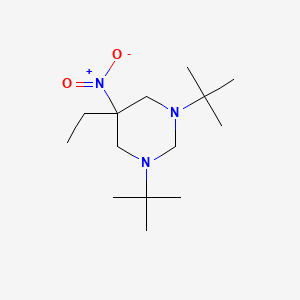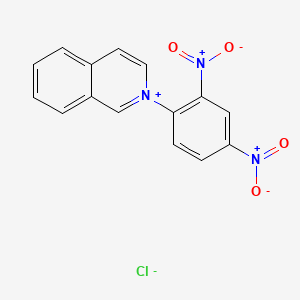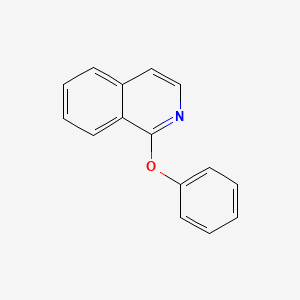![molecular formula C14H12ClN3O2 B7777876 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide](/img/structure/B7777876.png)
4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide
Overview
Description
4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide is a useful research compound. Its molecular formula is C14H12ClN3O2 and its molecular weight is 289.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications:
- N-(2-(2-Benzilidenehydrazinecarbonyl)phenyl)benzamides, a derivative of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide, demonstrated significant cytotoxic activity against human lung cancer cell line A549. One compound in particular, N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide, showed high activity with an IC50 value of 10.88 ± 0.82 μg/mL, correlating with molecular docking results (Putra et al., 2020).
Antibacterial and Antimicrobial Activity:
- Various derivatives of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide have been synthesized and evaluated for their antibacterial activity. For instance, certain pyrazolo[3,4-d]pyrimidine derivatives showed promising antibacterial effects (Rostamizadeh et al., 2013).
Development of Fluorescence Sensors:
- A novel diarylethene derivative with the unit of N-(2-(hydrazinecarbonyl)phenyl)benzamide was synthesized and showed excellent photochromism and specific fluorescent detection towards aluminum ion, with potential applications in logic circuits and water testing (Wang et al., 2021).
Anti-Tubercular Activity:
- Derivatives of 4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide have been investigated for their anti-tubercular activity. A study reported promising results against Mycobacterium tuberculosis with most synthesized compounds showing an IC50 value of less than 1 µg/mL (Nimbalkar et al., 2018).
Synthesis of Metal Complexes:
- Research has been conducted on the synthesis and structural characterization of metal complexes with N-(2-{[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide as a ligand, demonstrating interesting structures due to the presence of intramolecular hydrogen bonds (Khan et al., 2018).
properties
IUPAC Name |
4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c15-10-7-5-9(6-8-10)13(19)17-12-4-2-1-3-11(12)14(20)18-16/h1-8H,16H2,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCOZIGFGXCUJCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)NC(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[2-(hydrazinecarbonyl)phenyl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3,9-Diethenyl-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B7777820.png)

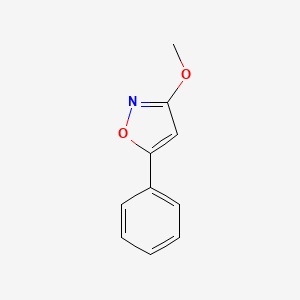
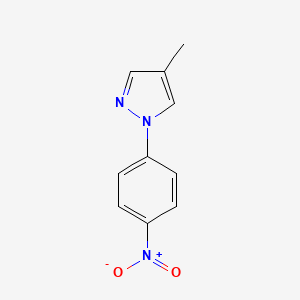
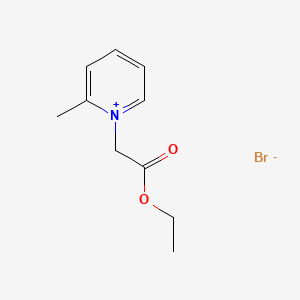

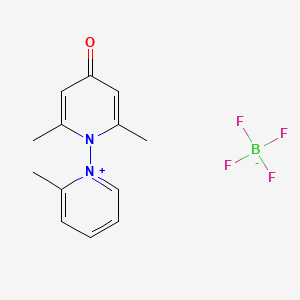
![1-[(2-Chlorophenyl)methyl]-1,4-diazabicyclo[2.2.2]octan-1-ium perchlorate](/img/structure/B7777874.png)

